molecular formula C9H7ClF2O2 B7975387 3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde

3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B7975387
M. Wt: 220.60 g/mol
InChI Key: GPOQDYJXUCYLGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorobenzaldehyde with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the difluoroethanol attacks the carbonyl carbon of the benzaldehyde, followed by elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-chloro-2-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-7-3-1-2-6(4-13)9(7)14-5-8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOQDYJXUCYLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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